4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Overview
Description
4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C15H19BrClNO5 and its molecular weight is 408.67 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(2-bromo-4-chlorophenoxy)butyl]-2-propen-1-amine oxalate is 407.01351 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonded Structures in Organic Amine Oxalates
Research on the structural aspects of organic amine oxalates, such as those involving n-butylamine, reveals diverse hydrogen-bonded networks. These structures are characterized by linear hydrogen-bonded chains and other configurations, depending on the specific amine oxalate studied. Such insights are critical for understanding the interaction and stability of similar compounds, including N-[4-(2-bromo-4-chlorophenoxy)butyl]-2-propen-1-amine oxalate in various environments (Vaidhyanathan, Natarajan, & Rao, 2002).
Oxidation Products of Antioxidants Based on Aromatic Secondary Amines
Electrochemical and spectroscopic studies on aromatic secondary amines reveal the formation of various oxidation products under different conditions. These findings highlight the reactivity and potential applications of N-[4-(2-bromo-4-chlorophenoxy)butyl]-2-propen-1-amine oxalate as an antioxidant in specific contexts (Rapta et al., 2009).
Quantum Chemical and Molecular Dynamics Simulation Studies
Theoretical studies on corrosion inhibition performances of certain thiazole and thiadiazole derivatives against corrosion of Fe metal can inform the potential use of N-[4-(2-bromo-4-chlorophenoxy)butyl]-2-propen-1-amine oxalate in related applications. By understanding the binding energies and interaction strengths, researchers can predict the efficacy of similar compounds in protecting metals from corrosion (Kaya et al., 2016).
Antibacterial and Antioxidant Activity of Amine Oxalates
Studies on the antibacterial and antioxidant properties of amine oxalates, including compounds with structural similarities to N-[4-(2-bromo-4-chlorophenoxy)butyl]-2-propen-1-amine oxalate, show promising applications in medical and environmental contexts. Some compounds exhibit high antibacterial activity, suggesting potential use in developing new antibacterial agents (Арутюнян et al., 2012).
Enhancement of Catalytic Activity in Coupling Reactions
Research on N,N'-bisoxalamides, including their enhancement of catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines, can shed light on the potential catalytic roles of similar compounds. Such insights are crucial for the development of new catalytic agents in pharmaceutical and chemical manufacturing (Bhunia, Kumar, & Ma, 2017).
Properties
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.C2H2O4/c1-2-7-16-8-3-4-9-17-13-6-5-11(15)10-12(13)14;3-1(4)2(5)6/h2,5-6,10,16H,1,3-4,7-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHIYWZMYTYCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.